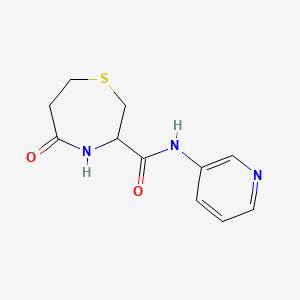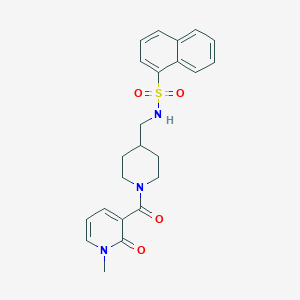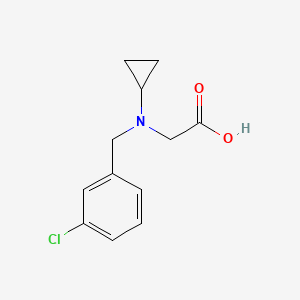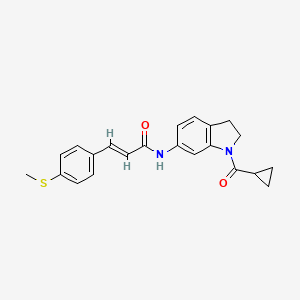
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide typically involves the reaction of 3-bromophenol with 3-chloro-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The aromatic rings can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution can be carried out using reagents like aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a hydroxyl group would yield a phenol derivative, while oxidation of the aromatic ring could produce quinones.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity due to halogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-bromophenoxy)-N-(3-chlorophenyl)propanamide
- 2-(3-chlorophenoxy)-N-(3-chloro-2-methylphenyl)propanamide
- 2-(3-bromophenoxy)-N-(2-methylphenyl)propanamide
Uniqueness
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine and chlorine atoms on the aromatic rings, which can influence its reactivity and interactions. The presence of both halogen atoms can enhance its chemical stability and binding properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-14(18)7-4-8-15(10)19-16(20)11(2)21-13-6-3-5-12(17)9-13/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBDWUMOACKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)
![4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579285.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-3-yl)methyl]-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2579287.png)
![N-butyl-N-methyl-3-(2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)




![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2579297.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2579298.png)
![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)
![2-[2-(4-ethylanilino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2579301.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579304.png)
